(5Z)-5-{[4-oxo-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine ring through cyclization reactions. The final steps often involve the functionalization of the molecule to introduce the propyl and propenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(5Z)-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-1,3-THIAZOLIDINE-2,4-DIONE: can be compared with similar compounds such as:
Thiazolidinediones: Known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidines: Studied for their diverse biological activities.
Propenyl-substituted compounds:
This compound’s unique combination of functional groups and structural features distinguishes it from other similar molecules, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-8-19-15-12(16(23)21-10-6-5-7-14(21)20-15)11-13-17(24)22(9-4-2)18(25)26-13/h3,5-7,10-11,19H,1,4,8-9H2,2H3/b13-11- |
InChI Key |
WHOSUOJCBCIWAU-QBFSEMIESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC=C)/SC1=O |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC=C)SC1=O |
Origin of Product |
United States |
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